

# An In-depth Technical Guide to 4-Nitro-1H-benzimidazole

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## Compound of Interest

Compound Name: 4-Nitro-1H-benzimidazole

Cat. No.: B076667

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This technical guide provides a comprehensive overview of **4-Nitro-1H-benzimidazole**, a heterocyclic aromatic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical identity, structural characteristics, synthesis protocols, and biological activities, with a focus on its potential as an antimicrobial and anticancer agent.

## Chemical Identity and Structure

IUPAC Name: **4-nitro-1H-benzimidazole**<sup>[1]</sup>

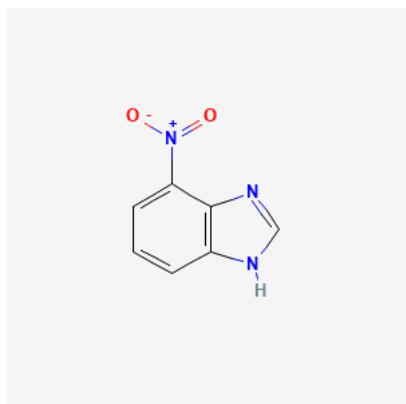
The structure of **4-Nitro-1H-benzimidazole** consists of a benzene ring fused to an imidazole ring, with a nitro group substituted at the fourth position of the benzene ring.

Molecular Formula: C<sub>7</sub>H<sub>5</sub>N<sub>3</sub>O<sub>2</sub><sup>[1]</sup>

Molecular Weight: 163.13 g/mol <sup>[1]</sup>

## Structural Representation

Below is the 2D chemical structure of **4-Nitro-1H-benzimidazole**.



**Figure 1.** 2D Structure of **4-Nitro-1H-benzimidazole**.

## Chemical Identifiers

For ease of reference across various databases and publications, the following identifiers are associated with **4-Nitro-1H-benzimidazole**.

Identifier Type	Value
PubChem CID	160949[1]
CAS Number	10597-52-1[1][2]
InChI	InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-7(6)9-4-8-5/h1-4H,(H,8,9)[1]
InChIKey	NEJMF5BXFBFELK-UHFFFAOYSA-N[1]
Canonical SMILES	C1=CC2=C(C(=C1))N=CN2[1] [O-])N=CN2[1]

Synonyms: 4-Nitrobenzimidazole, Benzimidazole, 4-nitro-, 4(7)-Nitrobenzimidazole, 7-nitro-1H-benzo[d]imidazole.[1][2]

## Synthesis of Nitrobenzimidazole Derivatives

The synthesis of nitrobenzimidazole derivatives often involves the condensation of a substituted o-phenylenediamine with an aldehyde or carboxylic acid.[3][4] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.[5][6][7]

## General Experimental Protocol for Synthesis

A common method for synthesizing 6-nitro-1H-benzimidazole derivatives involves the condensation of 4-nitro-o-phenylenediamine with various substituted aromatic aldehydes.[\[5\]](#)[\[6\]](#)[\[7\]](#)

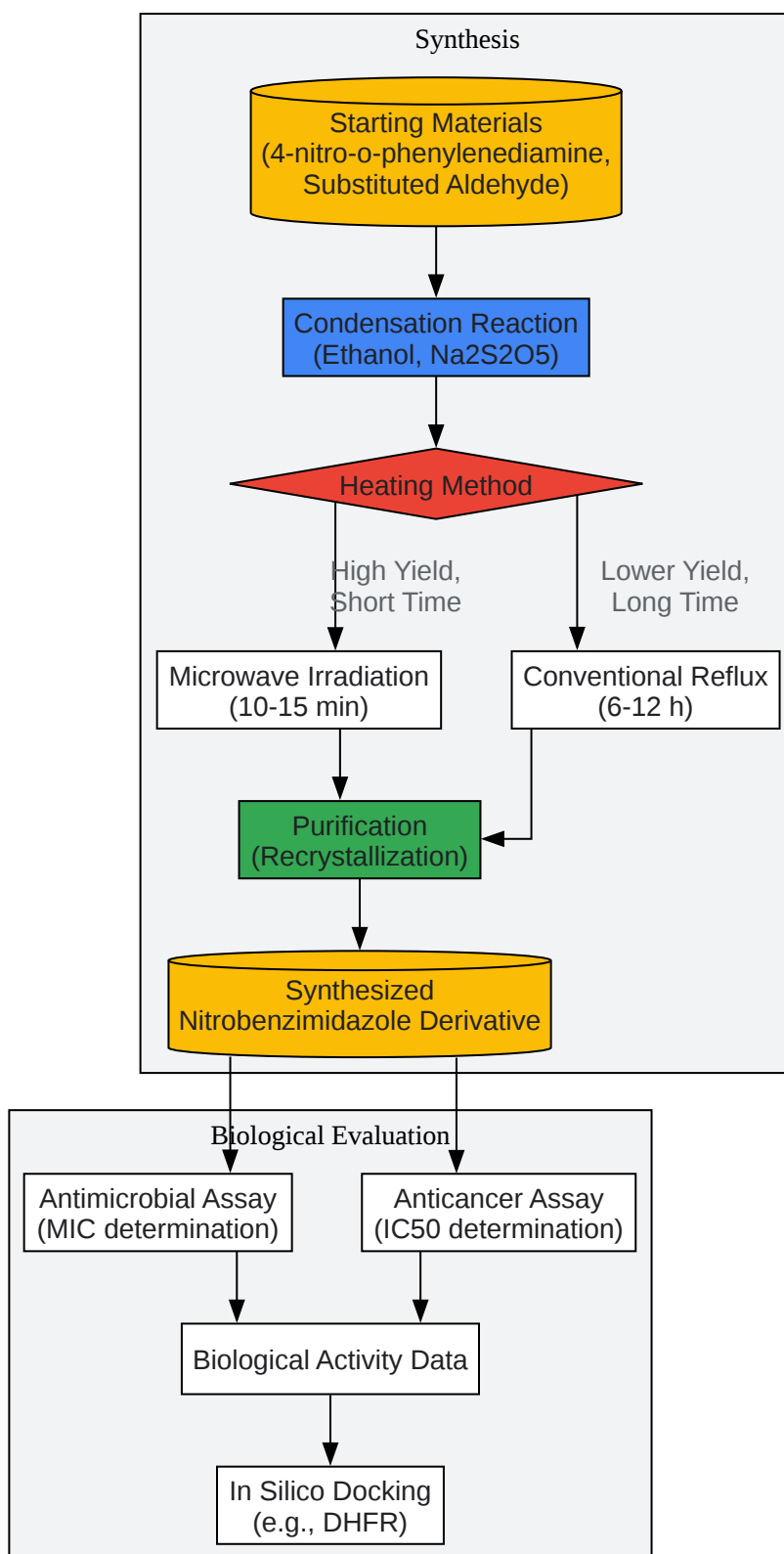
Materials:

- 4-nitro-o-phenylenediamine
- Substituted aromatic aldehydes
- Sodium metabisulfite (as an oxidative reagent)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Ethanol (as solvent)

Procedure:

- A mixture of 4-nitro-o-phenylenediamine and a substituted aromatic aldehyde is prepared in ethanol.
- Sodium metabisulfite is added to the mixture.
- The reaction mixture is then subjected to either conventional heating (reflux) for 6-12 hours or microwave irradiation for 10-15 minutes.[\[5\]](#)
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the product is isolated, purified (e.g., by recrystallization), and characterized.

A logical workflow for a generalized synthesis and evaluation process is depicted below.



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Generalized workflow for synthesis and biological evaluation.

## Spectroscopic Data

Characterization of synthesized benzimidazole derivatives typically involves various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: In  $^1\text{H}$  NMR spectra of N-substituted 6-nitro-1H-benzimidazole derivatives, the characteristic NH proton of the benzimidazole ring appears as a singlet in the region of  $\delta$  12.71–13.92 ppm. Aromatic protons are observed in the  $\delta$  6.72–9.00 ppm region. For N-substituted derivatives, a singlet for the methylene ( $-\text{CH}_2-$ ) group can be seen between 5.90–4.70 ppm.[\[4\]](#)[\[5\]](#)
- $^{13}\text{C}$  NMR: The carbon signals for these compounds are also characteristic and aid in structure elucidation.

### Infrared (IR) Spectroscopy

IR spectra of nitrobenzimidazole derivatives show characteristic absorption bands for the N-H, C=N, and  $\text{NO}_2$  groups. For instance, in 2-(4-Nitrophenyl)-1H-benzimidazole, bands are observed at  $3436\text{ cm}^{-1}$  (NH),  $1607\text{ cm}^{-1}$  (C=N), and  $1516, 1338\text{ cm}^{-1}$  ( $\text{NO}_2$ ).[\[8\]](#)

## Biological Activity

Benzimidazole derivatives are known for a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[\[3\]](#)[\[5\]](#) The nitro substitution can significantly influence this biological activity.

### Anticancer Activity

Several studies have demonstrated the potent anticancer activity of nitrobenzimidazole derivatives against various human cancer cell lines.[\[5\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#)

For example, certain N-substituted 6-nitro-1H-benzimidazole derivatives have shown strong anticancer activity against multiple cell lines, with  $\text{IC}_{50}$  values comparable to the standard drug paclitaxel.[\[5\]](#)[\[7\]](#)

Compound Class	Cancer Cell Lines Tested	IC50 Range (µg/mL)	Reference Drug (IC50 Range)
N-substituted 6-nitro-1H-benzimidazoles	Five different cell lines	1.84 - 10.28	Paclitaxel (1.38–6.13 µM)

Table compiled from data in references[5][7].

## Antimicrobial Activity

Nitro-substituted benzimidazoles have also exhibited significant antibacterial and antifungal properties.[5][9]

Compounds have been tested against both Gram-positive (e.g., *Staphylococcus aureus*, *Streptococcus faecalis*) and Gram-negative (*Escherichia coli*) bacteria, as well as fungal strains like *Candida albicans* and *Aspergillus niger*. [5]

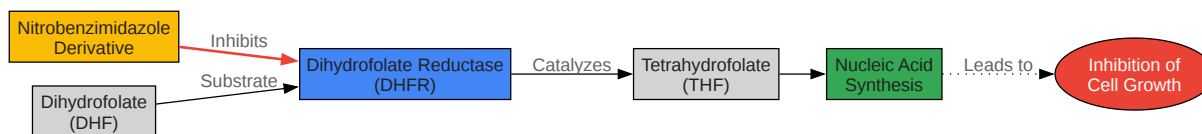
Compound Class	Microbial Strains	MIC Range (µg/mL)	Reference Drug (MIC Range)
N-substituted 6-nitro-1H-benzimidazoles	<i>E. coli</i> , <i>S. faecalis</i> , MSSA, MRSA	2 - 16	Ciprofloxacin (8–16 µg/mL)
N-substituted 6-nitro-1H-benzimidazoles	<i>C. albicans</i> , <i>A. niger</i>	8 - 16	Fluconazole (4–128 µg/mL)

Table compiled from data in references[5][7].

## Mechanism of Action

In silico studies, such as molecular docking, have been employed to investigate the potential mechanism of action. For some nitrobenzimidazole derivatives, dihydrofolate reductase (DHFR) has been identified as a potential target for both antimicrobial and anticancer activities. [5] DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids.

The proposed inhibitory action on DHFR is illustrated in the following diagram.



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Proposed mechanism of action via DHFR inhibition.

## Conclusion

**4-Nitro-1H-benzimidazole** and its derivatives represent a versatile scaffold in medicinal chemistry. The straightforward synthesis, coupled with significant and broad-spectrum biological activities, makes this class of compounds a promising area for further research and development in the pursuit of novel therapeutic agents. The data presented in this guide underscores the potential of these molecules, particularly in the fields of oncology and infectious diseases. Further investigation into their structure-activity relationships and mechanisms of action is warranted.

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